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molecular formula C7H13NO4S B095186 2-Acrylamido-2-methyl-1-propanesulfonic acid CAS No. 15214-89-8

2-Acrylamido-2-methyl-1-propanesulfonic acid

Cat. No. B095186
M. Wt: 207.25 g/mol
InChI Key: XHZPRMZZQOIPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05536311

Procedure details

A terpolymer set retarding additive of the present invention was prepared as follows. 3.4 grams of itaconic acid, 16.6 grams of 2-acrylamido-2-methylpropane sulfonic acid and 1 gram of maleic anhydride were dissolved in 60 grams of deionized water. The solution was deaerated with nitrogen and placed in a water bath maintained at 60° C. The nitrogen was bubbled through the solution (reaction mixture) for at least 30 minutes followed by the addition to the reaction mixture of 0.4 gram of sodium persulfate and 0.7 milliliter of tetraethylenepentamine. The reaction was allowed to proceed for 4 hours to produce an aqueous reaction solution believed to contain about 25.9% by weight terpolymer product. The terpolymer product was comprised of monomer units formed from itaconic acid, 2-acrylamido-2-methylpropane sulfonic acid and maleic acid in a mole ratio, respectively, of 24.5 to 67.0 to 8.5.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].[C:10]([NH:14][C:15]([CH3:22])([CH3:21])[CH2:16][S:17]([OH:20])(=[O:19])=[O:18])(=[O:13])[CH:11]=[CH2:12].C1(=O)OC(=O)C=C1>O>[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].[C:10]([NH:14][C:15]([CH3:22])([CH3:21])[CH2:16][S:17]([OH:20])(=[O:18])=[O:19])(=[O:13])[CH:11]=[CH2:12].[C:1]([OH:9])(=[O:8])/[CH:2]=[CH:4]\[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C=C)(=O)NC(CS(=O)(=O)O)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
60 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
placed in a water bath
CUSTOM
Type
CUSTOM
Details
The nitrogen was bubbled through the solution (reaction mixture) for at least 30 minutes
ADDITION
Type
ADDITION
Details
followed by the addition to the reaction mixture of 0.4 gram of sodium persulfate and 0.7 milliliter of tetraethylenepentamine
CUSTOM
Type
CUSTOM
Details
to produce an aqueous reaction solution

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Type
product
Smiles
C(C=C)(=O)NC(CS(=O)(=O)O)(C)C
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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